Vegfr-2-IN-19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vegfr-2-IN-19 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process of forming new blood vessels, which is essential in both physiological and pathological conditions such as cancer, diabetic retinopathy, and rheumatoid arthritis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-19 typically involves the creation of quinoxaline-based derivatives. One common method includes the reaction of 3-methylquinoxaline with various substituents to achieve the desired pharmacophoric features . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the quinoxaline core structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反应分析
Types of Reactions
Vegfr-2-IN-19 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline core, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .
Major Products Formed
The major products formed from these reactions are typically modified quinoxaline derivatives with enhanced inhibitory activity against VEGFR-2 .
科学研究应用
Vegfr-2-IN-19 has a wide range of scientific research applications, including:
作用机制
Vegfr-2-IN-19 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its dimerization and subsequent autophosphorylation . This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival, ultimately reducing angiogenesis . Key molecular targets and pathways affected include the PLCγ-PKC, TSAd-Src-PI3K-Akt, and SHB-FAK-paxillin pathways .
相似化合物的比较
Similar Compounds
Sorafenib: Another VEGFR-2 inhibitor used in cancer therapy.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2.
Axitinib: A potent and selective inhibitor of VEGFR-2.
Uniqueness
Vegfr-2-IN-19 is unique due to its specific quinoxaline-based structure, which provides a distinct pharmacophoric profile compared to other VEGFR-2 inhibitors . This unique structure allows for enhanced binding affinity and selectivity towards VEGFR-2, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C21H19N3O2 |
---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
2-phenyl-N-[4-(phenylcarbamoylamino)phenyl]acetamide |
InChI |
InChI=1S/C21H19N3O2/c25-20(15-16-7-3-1-4-8-16)22-18-11-13-19(14-12-18)24-21(26)23-17-9-5-2-6-10-17/h1-14H,15H2,(H,22,25)(H2,23,24,26) |
InChI 键 |
AAENGQYHFQWVKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。